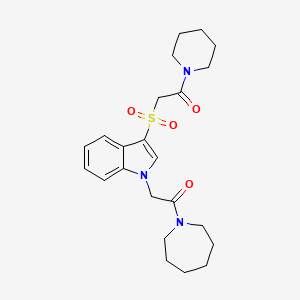

1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O4S/c27-22(24-12-6-1-2-7-13-24)17-26-16-21(19-10-4-5-11-20(19)26)31(29,30)18-23(28)25-14-8-3-9-15-25/h4-5,10-11,16H,1-3,6-9,12-15,17-18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVGMAFMZLWHJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone , also referred to by its CAS number 878054-90-1 , is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including enzyme inhibition, antimicrobial activity, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 413.6 g/mol . The structure features multiple pharmacologically relevant moieties, including an azepane ring, a piperidine moiety, and an indole structure, which are known for their diverse biological activities.

Enzyme Inhibition

Research has shown that compounds with similar structural motifs exhibit significant enzyme inhibitory activities. For instance, derivatives containing piperidine and sulfonamide groups have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and urease with varying degrees of potency. A study indicated that certain synthesized compounds had IC50 values ranging from 0.63 µM to 6.28 µM , demonstrating their potential as effective enzyme inhibitors compared to standard drugs .

| Compound Name | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound A | 0.63 | AChE |

| Compound B | 2.14 | Urease |

| Compound C | 6.28 | Urease |

Antimicrobial Activity

The compound's biological profile suggests potential antimicrobial properties. Compounds featuring the piperidine nucleus are often associated with antibacterial activity, as noted in various studies that evaluated their efficacy against several bacterial strains. For example, compounds with similar structures have shown MIC values indicating effective inhibition against pathogenic bacteria .

Anticancer Activity

Indole derivatives are well-documented for their anticancer properties. Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For instance, a derivative exhibited an IC50 value of 0.48 µM against MCF-7 cells, suggesting strong anticancer potential .

Case Studies

Several case studies have highlighted the biological activity of compounds similar to 1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone :

- Study on Enzyme Inhibition : A series of piperidine derivatives were synthesized and evaluated for AChE inhibition, yielding promising results that suggest further exploration of this class of compounds for neuroprotective applications.

- Antibacterial Evaluation : Compounds were tested against Gram-positive and Gram-negative bacteria, revealing significant antibacterial activity, particularly against resistant strains.

- Anticancer Research : Investigations into the mechanism of action revealed that certain derivatives could trigger cell cycle arrest and apoptosis in tumor cells, indicating their potential as novel anticancer agents.

Q & A

Q. What are the common synthetic routes for preparing 1-(azepan-1-yl)-2-(3-((2-oxo-2-(piperidin-1-yl)ethyl)sulfonyl)-1H-indol-1-yl)ethanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Indole functionalization : Introduction of the sulfonyl group at the indole C3 position via electrophilic substitution, using reagents like chlorosulfonic acid or sulfur trioxide complexes under controlled temperatures (20–40°C) .

- Piperidine/azepane coupling : Amide bond formation between the azepane/piperidine moieties and the ketone group, often employing coupling agents such as EDC/HOBt in dichloromethane or THF .

- Sulfonation optimization : Critical control of reaction pH (neutral to slightly basic) and solvent polarity (e.g., DMF or acetonitrile) to avoid over-sulfonation .

Characterization : Intermediates are validated via H/C NMR (to confirm regioselectivity) and LC-MS (to monitor purity ≥95%) .

Q. What spectroscopic and computational methods are used to confirm the compound’s structural integrity?

- NMR : Key signals include the indole NH proton (δ 10.5–11.5 ppm, broad singlet), sulfonyl group (δ 3.5–4.0 ppm for SOCH), and azepane/piperidine methylenes (δ 1.5–2.5 ppm) .

- FT-IR : Peaks at 1650–1680 cm (C=O stretch) and 1150–1200 cm (S=O asymmetric stretch) .

- Computational validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and predict electronic properties, aligning with experimental NMR/IR data .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

- Enzyme inhibition : Test against kinases (e.g., PI3K or CDKs) using fluorescence-based assays (IC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility profiling : Measure in PBS (pH 7.4) and DMSO to guide in vitro dosing .

Advanced Research Questions

Q. How can regioselectivity challenges during sulfonation at the indole C3 position be resolved?

Regioselectivity is influenced by:

- Electronic effects : Electron-donating groups on the indole ring (e.g., methyl at C2) direct sulfonation to C3. Steric hindrance from substituents like benzyl groups may necessitate higher temperatures (50–60°C) .

- Catalytic additives : Use of Lewis acids (e.g., ZnCl) to stabilize transition states and improve yields (≥70%) .

- Alternative sulfonating agents : tert-Butylsulfonyl chloride in THF reduces side reactions compared to chlorosulfonic acid .

Q. How do structural modifications (e.g., replacing azepane with piperidine) affect bioactivity?

- Piperidine vs. azepane : Piperidine’s smaller ring size increases conformational rigidity, potentially enhancing binding to flat enzyme active sites (e.g., ATP pockets in kinases). Azepane’s flexibility may improve membrane permeability .

- Sulfonyl group removal : Analogues lacking the sulfonyl moiety show reduced cytotoxicity (e.g., IC shifts from 5 µM to >50 µM in MCF-7 cells), highlighting its role in target engagement .

Q. How can contradictory data on the compound’s metabolic stability be reconciled?

- Species-specific metabolism : Rat liver microsomes show faster clearance (t = 30 min) than human microsomes (t = 120 min) due to CYP3A4/2D6 isoform differences .

- Structural determinants : The 2-oxo-piperidine group undergoes rapid oxidation in rodents but is stabilized in humans via steric shielding .

- Mitigation strategies : Introduce fluorine atoms at metabolically labile positions (e.g., C4 of piperidine) to block hydroxylation .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Lipophilicity adjustment : LogP reduction from 3.5 to 2.0 via polar substituents (e.g., hydroxyl or morpholine) improves aqueous solubility (>1 mg/mL) .

- Prodrug design : Esterification of the ketone group enhances oral bioavailability (e.g., acetyl prodrug increases C by 3-fold in rats) .

- Nanoparticle encapsulation : PLGA-based nanoparticles (150–200 nm) achieve sustained release over 72 hours in murine models .

Q. How can computational modeling predict off-target interactions?

- Molecular docking : Glide/SP docking into the Protein Data Bank (PDB) identifies potential off-targets (e.g., serotonin receptors 5-HT and 5-HT) due to indole similarity .

- Machine learning : QSAR models trained on ChEMBL data predict hERG channel inhibition (pIC = 5.2), necessitating follow-up patch-clamp assays .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

- Dose-dependent effects : At low concentrations (1–10 µM), the compound inhibits COX-2 (anti-inflammatory), while apoptosis induction (via caspase-3 activation) dominates at higher doses (>20 µM) .

- Cell-type specificity : Macrophages (RAW 264.7) show IL-6 suppression, whereas cancer cells (e.g., A549) undergo G2/M arrest .

Q. How should researchers address discrepancies in reported solubility values?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.